Cas no 82911-12-4 (2,3-Fluoranthenediol,2,3-dihydro-, (2R,3R)-rel-)

2,3-Fluoranthenediol,2,3-dihydro-, (2R,3R)-rel- structure
82911-12-4 structure
Product name:2,3-Fluoranthenediol,2,3-dihydro-, (2R,3R)-rel-
CAS No:82911-12-4
MF:C16H12O2
MW:236.265284538269
CID:721792
PubChem ID:54934

2,3-Fluoranthenediol,2,3-dihydro-, (2R,3R)-rel- Chemical and Physical Properties

Names and Identifiers

    • 2,3-Fluoranthenediol,2,3-dihydro-, (2R,3R)-rel-
    • Fluoranthene trans-2,3-dihydrodiol
    • trans-2,3-Dihydroxy-2,3-dihydrofluoranthene
    • 2,3-FLUORANTHENEDIOL, 2,3-DIHYDRO-, trans-
    • 82911-12-4
    • trans-2,3-Dihydrofluoranthene-2,3-diol
    • BRN 4466383
    • DTXSID101002999
    • CCRIS 2178
    • trans-2,3-Dihydrodihydroxyfluoranthene
    • 2,3-dihydrofluoranthene-2,3-diol
    • trans-Fluoranthene-2,3-dihydrodiol
    • Inchi: InChI=1S/C16H12O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8,14,16-18H/t14-,16-/m1/s1
    • InChI Key: WZPSABMMMAFNIT-GDBMZVCRSA-N
    • SMILES: C1=CC=C2C(=C1)C3=C4C2=CC(C(C4=CC=C3)O)O

Computed Properties

  • Exact Mass: 236.08373
  • Monoisotopic Mass: 236.08373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Density: 1.41
  • Boiling Point: 481°C at 760 mmHg
  • Flash Point: 239.4°C
  • Refractive Index: 1.761

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